(Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
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Overview
Description
(Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a thioxothiazolidinone core, which is a sulfur-containing heterocycle, and a butyl ester group, making it a versatile molecule for chemical synthesis and research.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting tyrosinase, the compound can effectively control melanin production .
Mode of Action
The compound interacts with the active site of tyrosinase, inhibiting its function . This interaction prevents the enzyme from catalyzing the oxidation of tyrosine to DOPAquinone, a key step in melanin synthesis .
Biochemical Pathways
The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it prevents the conversion of tyrosine to DOPAquinone, disrupting the production of melanin. This results in a reduction in melanin synthesis, leading to lighter skin pigmentation .
Result of Action
The primary result of the compound’s action is the reduction of melanin production . By inhibiting tyrosinase, the compound prevents melanin synthesis, leading to lighter skin pigmentation . This makes the compound potentially useful in the development of skin-whitening products .
Action Environment
Environmental factors such as UV light exposure can influence the compound’s action. UV light stimulates melanogenesis, increasing the demand for tyrosinase Therefore, the efficacy of the compound may be influenced by the user’s exposure to sunlight
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves multiple steps, starting with the formation of the thioxothiazolidinone core. This can be achieved by reacting appropriate thiocarboxylic acids with amines under specific conditions. The butyl ester group is then introduced through esterification reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioxothiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding thiol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Thiol derivatives.
Substitution: : Various esters and amides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thioxothiazolidinone core makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biological research, (Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate can be employed in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile candidate for the synthesis of drugs targeting a range of diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable it to enhance the performance and durability of these materials.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzylidene)-4-butylaniline: : A nematic liquid crystal molecule used in the development of liquid crystal cells.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene): : Another compound with a methoxybenzylidene group, used in material science.
Uniqueness
(Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate stands out due to its thioxothiazolidinone core, which is less common compared to other benzylidene derivatives
Properties
IUPAC Name |
butyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-3-4-12-24-17(21)6-5-11-20-18(22)16(26-19(20)25)13-14-7-9-15(23-2)10-8-14/h7-10,13H,3-6,11-12H2,1-2H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZWHMPGDFGIDE-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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